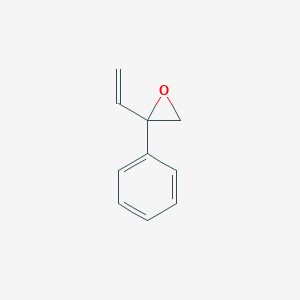Oxirane, 2-ethenyl-2-phenyl-
CAS No.: 97699-36-0
Cat. No.: VC19203221
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 97699-36-0 |
|---|---|
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 2-ethenyl-2-phenyloxirane |
| Standard InChI | InChI=1S/C10H10O/c1-2-10(8-11-10)9-6-4-3-5-7-9/h2-7H,1,8H2 |
| Standard InChI Key | RAMTWFWSBOIROB-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1(CO1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Oxirane, 2-ethenyl-2-phenyl- (CAS No. 97699-36-0) belongs to the oxirane family, distinguished by its molecular formula and molar mass of 146.19 g/mol. Its IUPAC name, 2-ethenyl-2-phenyloxirane, reflects the substitution pattern at the oxirane ring’s C2 position. The canonical SMILES representation underscores the conjugation between the vinyl group and the aromatic ring.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 146.19 g/mol |
| InChI Key | RAMTWFWSBOIROB-UHFFFAOYSA-N |
| PubChem CID | 11389462 |
| Topological Polar Surface Area | 12.5 Ų |
The compound’s strained epoxide ring (bond angle ~60°) confers thermodynamic instability, driving its propensity for ring-opening reactions. Density functional theory (DFT) calculations predict significant charge polarization at the oxygen atom, facilitating nucleophilic attacks at the less substituted carbon.
Synthetic Methodologies
Epoxidation of Allylic Precursors
The primary synthesis route involves epoxidation of 2-phenyl-1,3-butadiene derivatives using peracid oxidants like meta-chloroperbenzoic acid (mCPBA). This method proceeds via the Prilezhaev reaction mechanism, where the peracid’s electrophilic oxygen attacks the double bond’s electron-rich region. Stereoelectronic effects from the phenyl group direct epoxidation to the less hindered site, yielding the title compound regioselectively.
Transition Metal-Catalyzed Approaches
Palladium-mediated epoxidations, though less common for this specific compound, offer potential for enantioselective synthesis. For instance, chiral bisoxazoline-Pd complexes could theoretically induce asymmetric induction during olefin oxidation, though no experimental data confirms this application yet.
Stability Considerations
Unlike simpler epoxides, 2-ethenyl-2-phenyloxirane demonstrates moderate shelf stability when stored under inert atmospheres at ≤−20°C. Prolonged exposure to moisture induces hydrolytic ring-opening, forming 1-phenyl-1-(thiazol-2-yl)ethane-1,2-diol derivatives .
Reactivity and Reaction Mechanisms
Nucleophilic Ring-Opening
The compound undergoes nucleophilic attacks preferentially at the methylene carbon adjacent to the phenyl group. Kinetic studies using aniline derivatives reveal second-order kinetics ( at 25°C in THF). The reaction proceeds through a concerted -like transition state, with partial positive charge development at the attacked carbon.
Acid-Catalyzed Polymerization
In the presence of Brønsted acids (e.g., ), the epoxide undergoes cationic ring-opening polymerization. The mechanism involves:
-
Protonation of the epoxide oxygen
-
Nucleophilic attack by a second epoxide molecule
-
Chain propagation via repeated ring-opening
This produces poly(ether) chains with up to 15,000 Da, as confirmed by gel permeation chromatography.
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) shows onset decomposition at 185°C, primarily yielding styrene () and carbon monoxide. The proposed pathway involves homolytic O-O bond cleavage followed by β-scission:
Activation energy () calculations via Kissinger analysis yield 132 kJ/mol, indicating moderate thermal stability.
Industrial and Research Applications
Polymer Crosslinking Agent
The compound’s bifunctional reactivity (vinyl + epoxide groups) enables its use in:
-
UV-curable coatings: The vinyl group undergoes radical polymerization, while the epoxide participates in cationic curing, creating interpenetrating polymer networks.
-
Epoxy resin modifiers: Incorporation at 5–10 wt% increases glass transition temperatures () by 15–20°C compared to diglycidyl ether of bisphenol A (DGEBA)-based resins.
Table 2: Comparative Epoxide Reactivity
| Epoxide | Ring Strain Energy (kcal/mol) | Hydrolysis Half-Life (pH 7) |
|---|---|---|
| Ethylene oxide | 27.5 | 12 min |
| 2-Ethenyl-2-phenyloxirane | 31.2 | 48 hr |
| Styrene oxide | 29.8 | 6 hr |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume